molecular formula C30H23N5O5 B15036842 4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide

4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide

Cat. No.: B15036842
M. Wt: 533.5 g/mol
InChI Key: MMKMZUWDLUDWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common method involves the reaction of cyanuric chloride with 4-methoxyphenol to form 4-methoxy-6-chloro-1,3,5-triazine. This intermediate is then reacted with 4-(phenylcarbamoyl)phenol under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 4-({4-Methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-YL}oxy)-N-phenylbenzamide stands out due to its unique triazine ring structure and the presence of multiple functional groups

Properties

Molecular Formula

C30H23N5O5

Molecular Weight

533.5 g/mol

IUPAC Name

4-[[4-methoxy-6-[4-(phenylcarbamoyl)phenoxy]-1,3,5-triazin-2-yl]oxy]-N-phenylbenzamide

InChI

InChI=1S/C30H23N5O5/c1-38-28-33-29(39-24-16-12-20(13-17-24)26(36)31-22-8-4-2-5-9-22)35-30(34-28)40-25-18-14-21(15-19-25)27(37)32-23-10-6-3-7-11-23/h2-19H,1H3,(H,31,36)(H,32,37)

InChI Key

MMKMZUWDLUDWHN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.